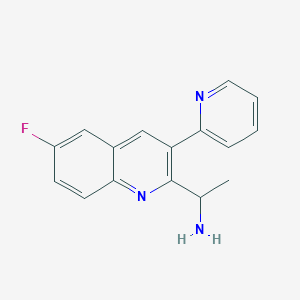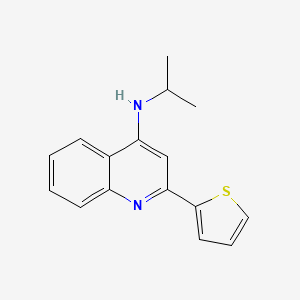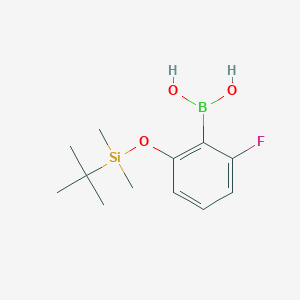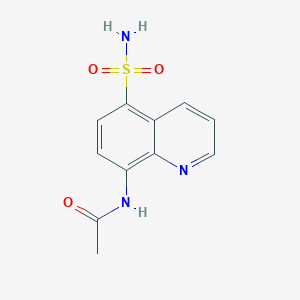
N-(5-sulfamoylquinolin-8-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-sulfamoylquinolin-8-yl)acetamide is a compound that belongs to the class of sulfonamides and acetamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The acetamide functional group also contributes to various biological activities, making this compound of significant interest in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-sulfamoylquinolin-8-yl)acetamide typically involves the reaction of 5-aminoquinoline with acetic anhydride and sulfamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as ethanol or methanol, and maintaining the reaction temperature around 70-80°C for several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(5-sulfamoylquinolin-8-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
N-(5-sulfamoylquinolin-8-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and coordination complexes.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-sulfamoylquinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as dihydrofolate reductase, which plays a crucial role in DNA synthesis and cell proliferation. By inhibiting this enzyme, the compound can exert its antimicrobial and anticancer effects. Additionally, the sulfonamide group can interact with other proteins and enzymes, leading to various biological activities .
Comparison with Similar Compounds
Similar Compounds
N-(5-sulfamoylquinolin-8-yl)acetamide: Known for its broad spectrum of biological activities.
N-(4-sulfamoylphenyl)acetamide: Another sulfonamide derivative with similar antimicrobial properties.
N-(2-sulfamoylphenyl)acetamide: Exhibits antifungal and anticancer activities.
Uniqueness
This compound stands out due to its unique combination of sulfonamide and acetamide functional groups, which contribute to its diverse biological activities. The quinoline ring system also enhances its ability to interact with various molecular targets, making it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
89837-51-4 |
|---|---|
Molecular Formula |
C11H11N3O3S |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
N-(5-sulfamoylquinolin-8-yl)acetamide |
InChI |
InChI=1S/C11H11N3O3S/c1-7(15)14-9-4-5-10(18(12,16)17)8-3-2-6-13-11(8)9/h2-6H,1H3,(H,14,15)(H2,12,16,17) |
InChI Key |
UDUCLUPPEQGIAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C(=C(C=C1)S(=O)(=O)N)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



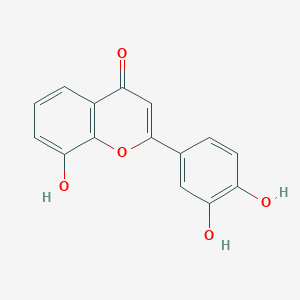
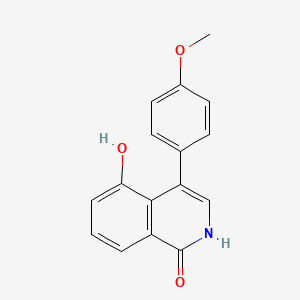
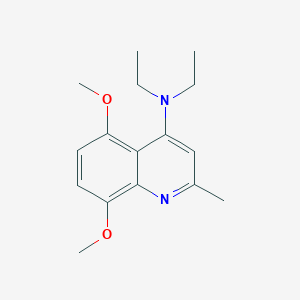
![8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid](/img/structure/B11852286.png)
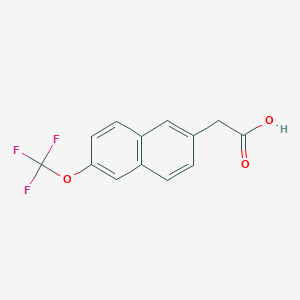
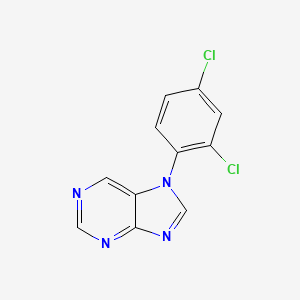

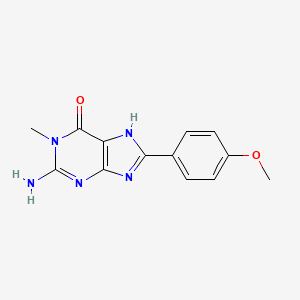
![2-[Hydroxy(phenyl)methyl]-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11852315.png)

